N-[(1-butyl-2-chloroindol-3-yl)methylideneamino]-3-nitroaniline
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Overview
Description
N-[(1-butyl-2-chloroindol-3-yl)methylideneamino]-3-nitroaniline is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is characterized by the presence of a butyl group, a chloro substituent on the indole ring, and a nitroaniline moiety. These structural features contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-butyl-2-chloroindol-3-yl)methylideneamino]-3-nitroaniline typically involves multi-step reactions starting from readily available precursors. One common method involves the Fischer indole synthesis, which is a well-known procedure for constructing indole rings. The process may include the following steps:
Formation of the Indole Ring: The initial step involves the cyclization of a phenylhydrazine derivative with a ketone or aldehyde under acidic conditions to form the indole ring.
Introduction of the Butyl and Chloro Groups: The butyl group can be introduced via alkylation reactions, while the chloro substituent can be added through halogenation reactions.
Formation of the Nitroaniline Moiety: The nitro group can be introduced through nitration reactions, and the aniline moiety can be formed via reduction of nitro compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[(1-butyl-2-chloroindol-3-yl)methylideneamino]-3-nitroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Formation of indole-quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
N-[(1-butyl-2-chloroindol-3-yl)methylideneamino]-3-nitroaniline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(1-butyl-2-chloroindol-3-yl)methylideneamino]-3-nitroaniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-methyl-2-chloroindol-3-yl)methylideneamino]-3-nitroaniline
- N-[(1-butyl-2-bromoindol-3-yl)methylideneamino]-3-nitroaniline
- N-[(1-butyl-2-chloroindol-3-yl)methylideneamino]-4-nitroaniline
Uniqueness
N-[(1-butyl-2-chloroindol-3-yl)methylideneamino]-3-nitroaniline is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Properties
CAS No. |
64209-19-4 |
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Molecular Formula |
C19H19ClN4O2 |
Molecular Weight |
370.8 g/mol |
IUPAC Name |
N-[(1-butyl-2-chloroindol-3-yl)methylideneamino]-3-nitroaniline |
InChI |
InChI=1S/C19H19ClN4O2/c1-2-3-11-23-18-10-5-4-9-16(18)17(19(23)20)13-21-22-14-7-6-8-15(12-14)24(25)26/h4-10,12-13,22H,2-3,11H2,1H3 |
InChI Key |
PUFSDBGJIFYYNN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=C1Cl)C=NNC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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